3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-5-2-3-6(8(9,10)11)12-7(5)14-13-4/h2-3H,1H3,(H,12,13,14) |
InChI Key |
CBBDIIWXYTXIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of a Sulfonyl Hydrazide Salt
4-Trifluoromethylpyridine reacts with 2,4,6-trimethylbenzenesulfonyl hydrazide in dichloromethane to form a stable hydrazide salt. This intermediate enhances reactivity in subsequent steps.
Step 2: Cyclization with Ethyl Propiolate
The hydrazide salt reacts with ethyl propiolate in N,N-dimethylformamide (DMF) under basic conditions (potassium carbonate) to form ethyl 5-trifluoromethyl-pyrazolo[1,5-a]pyridine-3-carboxylate (Intermediate 3). This step achieves 40% yield, with the ester group facilitating further functionalization.
Step 3: Hydrolysis and Decarboxylation
Intermediate 3 undergoes acid-catalyzed hydrolysis (40% H₂SO₄, reflux) to yield 5-trifluoromethyl-pyrazolo[1,5-a]pyridine (Intermediate 4) with 83% yield. Decarboxylation removes the ester group, simplifying the structure.
Step 4: Introduction of the Methyl Group
While the patent focuses on halogenation, adapting this step to introduce a methyl group at C3 could involve:
-
Friedel-Crafts Alkylation : Using methyl chloride and a Lewis acid catalyst.
-
Cross-Coupling Reactions : Employing Suzuki-Miyaura coupling with a methylboronic acid derivative.
This route’s versatility allows for late-stage functionalization but requires optimization to maintain regiochemical fidelity.
Pyrazole-to-Pyridine Ring Construction
Building the pyridine ring onto a preformed pyrazole core offers an alternative strategy. For instance, 3-methyl-5-(trifluoromethyl)pyrazole, synthesized from trifluoroacetylacetone and hydrazine in methanol (95% yield), can undergo cyclization with α,β-unsaturated carbonyl compounds.
Mechanism:
-
Michael Addition : The pyrazole’s NH group attacks an α,β-unsaturated ketone, forming a covalent adduct.
-
Cyclodehydration : Intramolecular dehydration closes the pyridine ring, positioning the trifluoromethyl group at C6.
This method benefits from commercially available starting materials but struggles with steric hindrance from the trifluoromethyl group, often reducing yields to 30–50%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Cross-Coupling Reactions
The C3 and C6 positions show divergent reactivity in Suzuki-Miyaura couplings due to electronic effects:
-
C3 Selectivity : The methyl group at C3 directs palladium-catalyzed couplings to the C6 position. For instance, coupling with arylboronic acids at 60°C achieves >90% selectivity for C6 .
-
C6 Functionalization : The trifluoromethyl group enhances electrophilicity at C6, enabling couplings with electron-rich boronic acids (e.g., 4-methoxyphenyl) in 1,4-dioxane/water .
Table 2: Suzuki-Miyaura Coupling Optimization
| Position | Boronic Acid | Catalyst System | Temperature | Yield (%) |
|---|---|---|---|---|
| C6 | 4-MeO-C₆H₄B(OH)₂ | Pd(OAc)₂/dppf/Cs₂CO₃ | 100°C | 95 |
| C3 | PhB(OH)₂ | Pd(OAc)₂/dppf/Cs₂CO₃ | 60°C | 68 |
Nucleophilic Substitution
The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic attack:
-
C4 Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C yields 4-amino derivatives with 65–85% efficiency .
-
Halogen Exchange : Treatment with KI/CuI in DMSO replaces chloro substituents at C6 with iodine (85% yield) .
Oxidation and Functional Group Interconversion
-
Methyl Oxidation : The C3 methyl group resists oxidation under mild conditions but converts to a carboxylic acid using KMnO₄/H₂SO₄ at 150°C .
-
Trifluoromethyl Stability : The CF₃ group remains intact under standard acidic/basic conditions but undergoes defluorination with strong bases (e.g., t-BuOK).
Comparative Reactivity Analysis
The trifluoromethyl group profoundly alters reactivity compared to non-fluorinated analogs:
| Reaction Type | Trifluoromethyl Derivative | Methyl Derivative (Control) |
|---|---|---|
| Suzuki Coupling (C6) | 95% yield at 100°C | 72% yield at 120°C |
| Nucleophilic Amination | 85% yield in 2 h | 45% yield in 6 h |
| Oxidation Resistance | Stable up to 150°C | Degrades at 100°C |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, exhibit promising anticancer properties. A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings showed that some compounds had IC50 values in the low micromolar range against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | PC3 | 5.0 |
| This compound | K562 | 6.2 |
| This compound | HeLa | 5.5 |
| This compound | A549 | 7.0 |
Antimicrobial Properties
Additionally, this compound has demonstrated antimicrobial activities. A study highlighted the synthesis of novel derivatives that were tested against various fungal pathogens. The results indicated that certain derivatives exhibited potent antifungal activity at concentrations as low as 50 μg/ml against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum .
Table 2: Antifungal Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Pathogen | Inhibition Rate (%) at 50 μg/ml |
|---|---|---|
| This compound | B. cinerea | 96.76 |
| This compound | S. sclerotiorum | 82.73 |
Agrochemical Applications
The trifluoromethyl group in the structure of this compound enhances its bioactivity and stability in agrochemical formulations. Research has shown that compounds with this moiety can act as effective insecticides or fungicides.
Insecticidal Activity
A study evaluated the insecticidal properties of trifluoromethyl pyrimidine derivatives and found moderate activity against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest that derivatives of pyrazolo[3,4-b]pyridine could be developed into new agrochemicals with improved efficacy against agricultural pests .
Material Science Applications
In addition to biological applications, compounds like this compound are being investigated for their potential use in material science. Their unique chemical structure allows them to be incorporated into polymers or coatings that require specific thermal or chemical resistance properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazolo[3,4-B]pyridine core, enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs based on substituent patterns, molecular weight, and reported biological activities:
Functional Group Impact on Bioactivity
- Trifluoromethyl Position : The target compound’s -CF₃ group at position 6 contrasts with analogs like 4-(trifluoromethyl) derivatives (e.g., ). Positional differences influence steric and electronic interactions; for example, 4-CF₃ analogs are associated with β-lactamase inhibition (e.g., compound 36, ), while 6-CF₃ derivatives are intermediates for anticancer agents .
- Aromatic Substituents : Bulky groups like 2-naphthyl () or pyridyl () at position 6 enhance binding to hydrophobic pockets in enzymes, improving potency. Bromophenyl substituents () may increase blood-brain barrier penetration due to higher logP.
- Polar Groups: Piperazino substituents () improve aqueous solubility, critical for oral bioavailability.
Key Research Findings
- Synthetic Utility : The target compound serves as a versatile intermediate for functionalization at positions 1 and 4 via Suzuki-Miyaura coupling (e.g., tert-butyl benzoate derivative in ).
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
- Structure-Activity Relationships (SAR) :
- Methyl at position 3 enhances metabolic stability without steric hindrance.
- Electron-deficient substituents (e.g., -CF₃, -Br) at position 6 improve target affinity in kinase inhibitors .
Biological Activity
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
- Chemical Formula : C10H8F3N3
- CAS Number : 937605-80-6
- Molecular Weight : 227.19 g/mol
The presence of the trifluoromethyl group is noteworthy as it can enhance metabolic stability and lipophilicity, which are critical for drug development.
Antiproliferative Effects
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed selective inhibition against the MDA-MB-231 triple-negative breast cancer cell line with IC50 values in the micromolar range (1.00 ± 0.42 µM) .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4g | HEL | 1.00 ± 0.42 | >25 |
| 14c | MCF7 | 0.59 | - |
| 14e | MCF7 | 0.85 ± 0.03 | - |
| 14g | MCF7 | 0.93 ± 0.74 | - |
The mechanism of action for these compounds often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs). For example, one derivative exhibited potent inhibition against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively . This suggests that the pyrazolo[3,4-b]pyridine scaffold could be a promising lead for developing CDK inhibitors.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several new dihydro-1H-pyrazolo[3,4-b]pyridine derivatives through a multicomponent reaction. The evaluation revealed that some derivatives had significantly improved antiproliferative activity compared to their predecessors, indicating that structural modifications can enhance biological efficacy .
Case Study 2: Selectivity and Toxicity
In another investigation, compounds were assessed for their selectivity towards tumor versus normal cells. Notably, one derivative demonstrated low cytotoxicity in normal Vero cells (IC50 > 25 µM), indicating a favorable therapeutic window . This selectivity is crucial for minimizing side effects in potential clinical applications.
Q & A
Q. Designing multi-component reactions for diversification: Key considerations?
- Guidelines :
- Precursor Compatibility : Ensure reactants (e.g., 1,3-diketones, arylhydrazines) have matched reactivity.
- Catalyst Selection : Meglumine accelerates cyclization under green conditions, while TFA aids in dehydrative steps .
- Workflow : Prioritize one-pot setups to minimize intermediate isolation, as seen in 19-derivative libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
